N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold are known to exhibit various biological activities .
Mode of Action
The pyrrolidine-2-one scaffold, a structural feature of this compound, is recurrent in antitumor agents .
Biochemical Pathways
The pyrrolidine-2-one scaffold is known to be involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and its derivatives are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the reaction of 2-methoxyethylamine with oxalyl chloride to form the oxalamide intermediate
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions typically use strong nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Industry: The compound's unique properties make it valuable in the manufacturing of specialty chemicals and advanced materials.
Comparison with Similar Compounds
N1-(2-Methoxyethyl)ethane-1,2-diamine
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
N,N-Bis(2-methoxyethyl)amine
Uniqueness: N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-22-9-7-16-14(20)15(21)17-11-4-2-5-12(10-11)18-8-3-6-13(18)19/h2,4-5,10H,3,6-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTAXHKAJHYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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